(S)-benzyl 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate (S)-benzyl 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18288662
InChI: InChI=1S/C16H24N2O3/c1-17(15(12-19)11-18-9-5-6-10-18)16(20)21-13-14-7-3-2-4-8-14/h2-4,7-8,15,19H,5-6,9-13H2,1H3
SMILES:
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol

(S)-benzyl 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate

CAS No.:

Cat. No.: VC18288662

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-benzyl 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate -

Specification

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name benzyl N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)-N-methylcarbamate
Standard InChI InChI=1S/C16H24N2O3/c1-17(15(12-19)11-18-9-5-6-10-18)16(20)21-13-14-7-3-2-4-8-14/h2-4,7-8,15,19H,5-6,9-13H2,1H3
Standard InChI Key CQVKXKBHQQPCCC-UHFFFAOYSA-N
Canonical SMILES CN(C(CN1CCCC1)CO)C(=O)OCC2=CC=CC=C2

Introduction

(S)-Benzyl 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate is a complex organic compound that belongs to the carbamate class of chemicals. It is characterized by its unique functional groups, including a benzyl group, a hydroxy group, a pyrrolidine ring, and a carbamate moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential applications and reactivity.

Key Features:

  • Molecular Formula: C₁₆H₂₄N₂O₃

  • Molecular Weight: Approximately 292.37 g/mol

  • CAS Number: 675602-76-3

Synthesis and Chemical Reactions

The synthesis of (S)-benzyl 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine or alcohol. This process can be optimized using continuous flow reactors to enhance efficiency and control over reaction parameters.

Synthesis Steps:

  • Starting Materials: Benzyl chloroformate and the appropriate amine or alcohol.

  • Reaction Conditions: Controlled temperature and pressure in a continuous flow reactor.

  • Product Yield and Purity: High yields and purity can be achieved through optimized reaction conditions.

Biological Activity and Potential Applications

(S)-Benzyl 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate may exhibit biological activities similar to other carbamates, such as inhibiting enzymes like acetylcholinesterase. Its structural similarity to biologically active compounds suggests potential applications in medicinal chemistry, particularly in the development of therapeutic strategies against various diseases.

Potential Applications:

  • Medicinal Chemistry: Potential therapeutic applications due to its structural similarity to biologically active compounds.

  • Organic Synthesis: Used as an intermediate in the development of pharmaceuticals and agrochemicals.

Research Findings and Future Directions

Research on (S)-benzyl 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate highlights its versatility in synthetic organic chemistry and its potential in biological systems. Further studies are needed to fully explore its pharmacological profile and to develop new therapeutic strategies.

Future Research Directions:

  • Pharmacological Studies: Investigate its interactions with specific biological targets.

  • Synthetic Methodology: Optimize synthesis methods for improved efficiency and scalability.

  • Biological Activity: Explore its effects on neurotransmitter levels or receptor activity.

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